molecular formula C22H26N2O4 B267401 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

カタログ番号 B267401
分子量: 382.5 g/mol
InChIキー: NDVYOGHUFHJJAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MK-2206 and is a promising drug candidate for the treatment of various types of cancer. MK-2206 is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

作用機序

MK-2206 exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that is overexpressed and activated in many types of cancer. Akt plays a crucial role in cell survival, proliferation, and metabolism by regulating various downstream signaling pathways, including mTOR, NF-κB, and FOXO. By inhibiting Akt, MK-2206 disrupts these signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
MK-2206 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated and has a low toxicity profile in preclinical and clinical studies. In addition to its anti-cancer effects, MK-2206 has also been shown to have potential therapeutic benefits in other diseases, such as diabetes and neurodegenerative disorders.

実験室実験の利点と制限

MK-2206 is a potent and selective inhibitor of Akt, making it an ideal tool for studying the role of Akt in cancer and other diseases. The compound has been extensively validated in preclinical and clinical studies, providing robust evidence for its efficacy and safety. However, the use of MK-2206 in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

将来の方向性

There are several future directions for the research and development of MK-2206. One potential direction is the investigation of combination therapies using MK-2206 and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective Akt inhibitors with improved pharmacokinetic properties. Additionally, the use of MK-2206 in combination with biomarker analysis may help identify patient populations that are most likely to benefit from the treatment. Finally, the investigation of the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, may lead to the development of new therapeutic strategies using Akt inhibitors like MK-2206.
Conclusion
In conclusion, MK-2206 is a promising drug candidate for the treatment of various types of cancer. The compound exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical and clinical studies, and its use in lab experiments has provided valuable insights into the role of Akt in cancer and other diseases. The future directions for the research and development of MK-2206 hold great promise for the development of new and effective anti-cancer therapies.

合成法

MK-2206 can be synthesized through a multistep process involving the reaction of 4-methylphenol, 4-bromobutanoyl chloride, and 3-(4-morpholinylcarbonyl)phenylboronic acid. The final product is obtained through the purification of the crude mixture using column chromatography. The yield of the synthesis process is approximately 40%, and the purity of the final product is over 98%.

科学的研究の応用

MK-2206 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and pancreatic cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiation therapy.

特性

製品名

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-7-16(2)8-10-19)21(25)23-18-6-4-5-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,20H,3,11-14H2,1-2H3,(H,23,25)

InChIキー

NDVYOGHUFHJJAL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

正規SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。